molecular formula C11H15NO3 B12557568 4-tert-Butyl-2-methoxy-1-nitrobenzene CAS No. 142596-52-9

4-tert-Butyl-2-methoxy-1-nitrobenzene

Cat. No.: B12557568
CAS No.: 142596-52-9
M. Wt: 209.24 g/mol
InChI Key: BLOORJAVYLDGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitroaromatic Systems in Organic Chemistry

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, are fundamental building blocks in organic synthesis. nih.govnumberanalytics.com The nitro group is strongly electron-withdrawing, a property that significantly influences the electronic environment of the aromatic ring. nih.govnumberanalytics.comwikipedia.org This electronic perturbation makes nitroaromatics key substrates in a variety of chemical transformations. They are instrumental in the synthesis of a wide array of products, including dyes, polymers, pesticides, and pharmaceuticals. nih.govscispace.comnumberanalytics.comnumberanalytics.comnih.gov

Historically, the nitration of aromatic compounds has been one of the most extensively studied reactions in organic chemistry. scispace.com The resulting nitroaromatics are not only valuable as end products but also serve as versatile intermediates. numberanalytics.comnumberanalytics.com The nitro group can be readily reduced to an amino group (—NH₂), providing a gateway to the vast chemistry of anilines and their derivatives. wikipedia.orgiiste.org Furthermore, the strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution, a reaction that is otherwise difficult to achieve with electron-rich aromatic systems. wikipedia.orgacs.org

Overview of Steric and Electronic Influences of Alkyl and Alkoxy Substituents on Aromatic Reactivity

The reactivity of a substituted benzene (B151609) ring is governed by the electronic and steric properties of its substituents. Alkyl and alkoxy groups, such as the tert-butyl and methoxy (B1213986) groups present in the title compound, exert distinct and often competing influences.

The methoxy group (—OCH₃) is a potent activating group in electrophilic aromatic substitution. ucalgary.ca While the oxygen atom is highly electronegative and withdraws electron density through the sigma bond (an inductive or -I effect), its non-bonding electrons can be delocalized into the aromatic ring via resonance (a +R or +M effect). stackexchange.comvaia.comquora.comlearnexams.com This resonance effect, which enriches the electron density at the ortho and para positions, is dominant, making the methoxy group a strong ortho-, para-director. stackexchange.comvaia.comorganicchemistrytutor.com

Conversely, the tert-butyl group (—C(CH₃)₃) is a weakly activating group that directs incoming electrophiles to the ortho and para positions. stackexchange.com Its activating nature is primarily due to inductive effects and hyperconjugation. stackexchange.com However, the most significant characteristic of the tert-butyl group is its substantial steric bulk. ucalgary.canumberanalytics.comcdnsciencepub.com This steric hindrance can impede reactions at the positions adjacent (ortho) to the group, often leading to a preference for substitution at the less hindered para position. ucalgary.castackexchange.comlibretexts.org The nitration of tert-butylbenzene (B1681246), for instance, yields a significantly higher proportion of the para isomer compared to the ortho isomer due to this steric effect. stackexchange.comlibretexts.org

Positioning 4-tert-Butyl-2-methoxy-1-nitrobenzene within the Context of Substituted Nitrobenzene (B124822) Research

This compound is a fascinating case study in the chemistry of polysubstituted aromatic compounds. The molecule features a strongly deactivating, meta-directing nitro group, a strongly activating, ortho-, para-directing methoxy group, and a weakly activating, sterically demanding ortho-, para-directing tert-butyl group. The interplay of these substituents creates a unique electronic and steric environment on the benzene ring.

The substitution pattern—with the methoxy and tert-butyl groups positioned ortho and para to each other, respectively, and the nitro group adjacent to the methoxy group—suggests a complex reactivity profile. Research on such polysubstituted systems is crucial for understanding how multiple functional groups collectively influence the outcome of chemical reactions. The directing effects of the existing substituents are paramount in predicting the regioselectivity of further substitutions on the ring. For instance, in electrophilic aromatic substitution, the powerful activating and directing effect of the methoxy group would be in competition with the deactivating effect of the nitro group and the steric hindrance of the tert-butyl group.

The study of this compound and its isomers is relevant to the synthesis of complex molecules where precise control over substitution patterns is required. ucalgary.ca The reduction of the nitro group to an amine would yield 4-tert-butyl-2-methoxyaniline, a potentially valuable building block for fine chemicals and pharmacologically active compounds. The specific arrangement of the substituents in this compound makes it an interesting substrate for investigating the nuances of aromatic reactivity and the strategic synthesis of highly functionalized aromatic compounds.

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142596-52-9

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-tert-butyl-2-methoxy-1-nitrobenzene

InChI

InChI=1S/C11H15NO3/c1-11(2,3)8-5-6-9(12(13)14)10(7-8)15-4/h5-7H,1-4H3

InChI Key

BLOORJAVYLDGDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Tert Butyl 2 Methoxy 1 Nitrobenzene and Its Derivatives

Transformations Involving the Methoxy (B1213986) Group

Cleavage Reactions of Alkoxy Substituents

The cleavage of the methoxy group in 4-tert-Butyl-2-methoxy-1-nitrobenzene, an aryl methyl ether, to yield the corresponding phenol (B47542), 4-tert-butyl-2-nitrophenol (B1265401), is a critical transformation. This demethylation is typically achieved under acidic or Lewis acidic conditions. The presence of the electron-withdrawing nitro group ortho to the methoxy group can influence the reaction conditions required for efficient cleavage.

Several reagents are widely employed for the cleavage of aryl methyl ethers, and these are applicable to this compound. The choice of reagent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Boron Tribromide (BBr₃): Boron tribromide is a highly effective and widely used reagent for the demethylation of aryl methyl ethers. nih.govchem-station.comcommonorganicchemistry.comresearchgate.net The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. nih.gov Due to its high reactivity, the reaction is often carried out at low temperatures, such as -78 °C to 0 °C, in an inert solvent like dichloromethane. chem-station.comcommonorganicchemistry.com The reaction is generally clean and high-yielding. For substrates with electron-withdrawing groups, the reaction may require slightly harsher conditions, but BBr₃ is potent enough to achieve the desired transformation.

Hydrobromic Acid (HBr): Aqueous solutions of strong Brønsted acids like hydrobromic acid (typically 47% in water or in acetic acid) can also be used to cleave aryl methyl ethers. chem-station.com The mechanism involves the protonation of the ether oxygen, which makes it a better leaving group, followed by an Sₙ2 attack by the bromide ion on the methyl group. This method often requires elevated temperatures, typically around 130 °C, to proceed at a reasonable rate. chem-station.com

Aluminum Chloride (AlCl₃) Based Reagents: Aluminum chloride, a strong Lewis acid, can also effect the demethylation of aryl methyl ethers. chem-station.com Its reactivity is often modulated by using it in combination with other reagents. For instance, a combination of aluminum chloride and sodium iodide in a solvent like acetonitrile (B52724) has been shown to be effective for the cleavage of aryl methyl ethers. chem-station.com Another effective system is the use of aluminum chloride with N,N-dimethylaniline, which can cleave methoxy groups even in the presence of other sensitive functionalities like halogens and cyano groups. google.com This method may require heating, with temperatures ranging from 40 °C to 120 °C. google.com

Table 1: Reagents for the Cleavage of the Methoxy Group in this compound

Reagent Typical Conditions Product
Boron Tribromide (BBr₃) Dichloromethane (CH₂Cl₂), -78 °C to room temperature 4-tert-Butyl-2-nitrophenol
Hydrobromic Acid (HBr) 47% aqueous solution, with or without acetic acid, ~130 °C 4-tert-Butyl-2-nitrophenol
Aluminum Chloride (AlCl₃) / Sodium Iodide (NaI) Acetonitrile, heating 4-tert-Butyl-2-nitrophenol

Functional Group Interconversions at the Methoxy Position

The primary functional group interconversion at the methoxy position involves its initial cleavage to a hydroxyl group, forming 4-tert-butyl-2-nitrophenol. This phenol can then serve as a versatile intermediate for the synthesis of a variety of other derivatives through reactions at the hydroxyl group.

O-Alkylation: The hydroxyl group of 4-tert-butyl-2-nitrophenol can be readily alkylated to form new ether derivatives. This reaction is typically carried out under basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The phenoxide is then reacted with an alkylating agent, such as an alkyl halide or a dialkyl sulfate (B86663). The choice of base and solvent is crucial for the success of the reaction. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). Solvents like acetone, dimethylformamide (DMF), and acetonitrile are frequently used.

For example, the reaction of 4-tert-butyl-2-nitrophenol with an alkyl bromide (R-Br) in the presence of a base like potassium carbonate would yield the corresponding 4-tert-butyl-1-alkoxy-2-nitrobenzene.

Table 2: O-Alkylation of 4-tert-Butyl-2-nitrophenol

Reactant 1 Reactant 2 Base Solvent Product
4-tert-Butyl-2-nitrophenol Alkyl Halide (R-X) K₂CO₃, NaOH, NaH Acetone, DMF, Acetonitrile 1-Alkoxy-4-tert-butyl-2-nitrobenzene

The synthesis of various ethers from the parent phenol allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's physical, chemical, and biological properties.

Spectroscopic and Structural Elucidation of 4 Tert Butyl 2 Methoxy 1 Nitrobenzene and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) spectra, a complete picture of the molecular structure can be assembled.

Advanced ¹H and ¹³C NMR Assignments and Characterization

The ¹H and ¹³C NMR spectra of 4-tert-Butyl-2-methoxy-1-nitrobenzene are dictated by the electronic effects of its three substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields (shifts to a higher ppm value) the protons and carbons at the ortho and para positions. stackexchange.com Conversely, the methoxy (B1213986) group (-OCH₃) is an electron-donating group, causing a shielding effect (shift to a lower ppm value) on its ortho and para positions. The tert-butyl group has a weaker, electron-donating inductive effect.

In the case of this compound, these competing effects result in a predictable pattern for the aromatic protons. The proton at C3 (ortho to both -OCH₃ and -NO₂) and the proton at C5 (ortho to the -tBu and meta to -NO₂) would exhibit distinct chemical shifts. The proton at C6 (ortho to -NO₂ and meta to -tBu) is expected to be the most deshielded due to the potent electron-withdrawing nature of the adjacent nitro group. stackexchange.com

The expected assignments for the ¹H and ¹³C NMR spectra are detailed in the tables below, based on established substituent effects in analogous substituted benzenes. stackexchange.comrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Spectra recorded in CDCl₃. Chemical shifts (δ) are reported in ppm.

Proton Predicted Chemical Shift (ppm) Splitting Pattern Notes
H-37.20 - 7.40dInfluenced by ortho -OCH₃ and -NO₂ groups.
H-57.40 - 7.60ddInfluenced by ortho -tBu and meta -NO₂ groups.
H-67.70 - 7.90dMost deshielded proton, ortho to the -NO₂ group.
-OCH₃3.80 - 4.00sTypical range for a methoxy group on an aromatic ring.
-C(CH₃)₃1.30 - 1.40sCharacteristic singlet for the nine equivalent protons of the tert-butyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Spectra recorded in CDCl₃. Chemical shifts (δ) are reported in ppm.

Carbon Predicted Chemical Shift (ppm) Notes
C-1 (-NO₂)148.0 - 152.0Ipso-carbon attached to the nitro group, significantly deshielded.
C-2 (-OCH₃)155.0 - 159.0Ipso-carbon attached to the methoxy group.
C-3115.0 - 120.0Shielded by the ortho-methoxy group.
C-4 (-tBu)145.0 - 150.0Ipso-carbon attached to the tert-butyl group.
C-5125.0 - 130.0Aromatic CH.
C-6120.0 - 125.0Aromatic CH, deshielded by the ortho-nitro group.
-C (CH₃)₃34.0 - 36.0Quaternary carbon of the tert-butyl group.
-C(C H₃)₃30.0 - 32.0Methyl carbons of the tert-butyl group.
-OC H₃55.0 - 57.0Methoxy carbon.

Variable Temperature NMR Studies for Conformational Dynamics of Related Systems

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study the dynamic processes in molecules, such as conformational changes or restricted bond rotation. utoronto.ca While a simple molecule like this compound may not show significant dynamic effects at room temperature, related systems with greater steric hindrance can be investigated using this method. For instance, the rotation of bulky groups like tert-butyl or even the methoxy group when flanked by other large substituents can be slowed at lower temperatures.

As the temperature is lowered, the rate of interconversion between different conformers decreases. If the rate becomes slow enough on the NMR timescale, separate signals for each conformer may be observed. nih.gov An analysis of the coalescence temperature (the temperature at which two exchanging signals merge into one) and the line shapes of the signals can provide quantitative information about the energy barrier (ΔG‡) of the rotational process. nih.gov Such studies are crucial for understanding how steric interactions influence the preferred three-dimensional structure and reactivity of a molecule. utoronto.ca

Elucidation of Regioisomeric Products via NMR

The synthesis of polysubstituted benzenes can often lead to the formation of regioisomers—compounds with the same molecular formula but different substituent positions on the aromatic ring. news-medical.net NMR spectroscopy is the definitive method for distinguishing between such isomers. oxinst.com

For example, during the nitration of 3-tert-butyl-anisole, several regioisomers could potentially form, including this compound and 2-tert-Butyl-4-methoxy-1-nitrobenzene. These isomers can be unequivocally identified by analyzing their ¹H NMR spectra, particularly in the aromatic region. news-medical.net

Key distinguishing features include:

Number of Signals: The symmetry of the molecule determines the number of unique proton and carbon environments. For instance, a more symmetric isomer will show fewer signals in its NMR spectra. news-medical.net

Splitting Patterns (Coupling): The spatial relationship between protons on the ring dictates the splitting patterns observed. Ortho protons typically show a coupling constant (³J) of 7-9 Hz, meta protons have a smaller coupling (⁴J) of 2-3 Hz, and para coupling is often close to 0 Hz. Analyzing these coupling constants allows for the precise assignment of substituent positions. youtube.com

2D NMR Techniques: In cases of significant signal overlap in 1D spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. news-medical.netoxinst.com A COSY spectrum reveals which protons are coupled to each other, while an HSQC spectrum correlates each proton with the carbon atom it is directly attached to, providing unambiguous assignments for the entire molecular framework.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. thermofisher.comlabmanager.com These two techniques are complementary and together offer a comprehensive vibrational profile of the compound.

Characteristic Vibrational Modes of Nitro, Methoxy, and tert-Butyl Groups

Each functional group in this compound has distinct vibrational frequencies that serve as a molecular fingerprint.

Nitro Group (-NO₂): The nitro group exhibits two prominent and strong stretching vibrations in the IR spectrum. The asymmetric stretch (ν_as(NO₂)) typically appears in the 1500-1570 cm⁻¹ range, while the symmetric stretch (ν_s(NO₂)) is found between 1300-1370 cm⁻¹. researchgate.netslideshare.net These bands are often very intense in the IR spectrum due to the large change in dipole moment during the vibration.

Methoxy Group (-OCH₃): The methoxy group is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and, more diagnostically, by two C-O stretching bands. Anisole (B1667542) and its derivatives typically show an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. pearson.com

tert-Butyl Group (-C(CH₃)₃): This group is identified by its C-H stretching vibrations around 2960 cm⁻¹ and characteristic bending vibrations. A pair of strong bands around 1365 cm⁻¹ and 1390 cm⁻¹ due to symmetric and asymmetric bending (scissoring) of the methyl groups is a hallmark of the tert-butyl substituent.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Nitro (-NO₂)Asymmetric Stretch1500 - 1570Strong
Symmetric Stretch1300 - 1370Strong
Methoxy (-OCH₃)C-O Asymmetric Stretch~1250Strong
C-O Symmetric Stretch~1040Medium
tert-Butyl (-C(CH₃)₃)C-H Bending (Umbrella)~1365Strong
Aromatic RingC=C Stretch1450 - 1600Medium-Weak
C-H Stretch>3000Medium-Weak

Conformational Analysis through Infrared Spectra

Infrared spectroscopy can also be used to study the conformational isomers (conformers) of molecules. fapesp.br The exact frequency of a vibrational mode can be sensitive to the local environment, which is influenced by the molecule's conformation. nih.gov For a molecule like this compound, rotation around the C-O bond of the methoxy group or the C-C bond of the tert-butyl group can lead to different stable conformers.

While these conformers might rapidly interconvert at room temperature, in some cases, distinct vibrational bands for each conformer can be observed, particularly in solution studies using non-polar solvents or at low temperatures. mdpi.com By comparing the experimental IR spectrum with theoretical spectra calculated for different possible conformers (using methods like Density Functional Theory, DFT), the most stable or preferred conformation in a given environment can be determined. fapesp.br For example, the C-O stretching frequency of the methoxy group may shift depending on its orientation relative to the adjacent bulky nitro group, providing insight into the molecule's preferred spatial arrangement.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique for the characterization of organic molecules, providing detailed information on their molecular weight, elemental composition, and structural features through ionization and fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to within 5 parts per million (ppm). For this compound, with the molecular formula C₁₁H₁₅NO₃, the theoretical monoisotopic mass can be calculated with precision.

HRMS analysis distinguishes the target compound from other molecules that may have the same nominal mass but different elemental compositions. The experimentally measured exact mass is compared against the theoretical value, and a low mass error provides strong evidence for the correct molecular formula. This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown analytes in complex mixtures.

Table 1: Theoretical Exact Masses for HRMS Analysis of C₁₁H₁₅NO₃

Ion Species Formula Theoretical Monoisotopic Mass (Da)
[M]⁺ [C₁₁H₁₅NO₃]⁺ 209.1052
[M+H]⁺ [C₁₁H₁₆NO₃]⁺ 210.1130
[M+Na]⁺ [C₁₁H₁₅NNaO₃]⁺ 232.0950
[M-H]⁻ [C₁₁H₁₄NO₃]⁻ 208.0974

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules by transferring ions from solution into the gas phase with minimal fragmentation. For nitroaromatic compounds like this compound, ESI is typically performed in negative ion mode.

In the negative ion mode, molecular anions can be generated through the deprotonation of an acidic proton, though this is unlikely for the target compound, or more commonly through the formation of adducts with anions present in the solvent, such as [M+Cl]⁻ or [M+HCOO]⁻. Alternatively, radical anions [M]⁻• can be formed.

When coupled with tandem mass spectrometry (MS/MS), ESI can provide structural information through collision-induced dissociation (CID). Studies on various nitroaromatic compounds have shown that fragmentation in negative ESI-MS often involves the loss of neutral molecules like NO (30 Da) and NO₂ (46 Da) from the molecular ion. researchgate.netnih.gov This fragmentation pattern is diagnostic for the presence of the nitro functional group.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile organic compounds. The gas chromatograph separates components of a mixture, which are then introduced into the mass spectrometer, typically employing Electron Ionization (EI). EI is a high-energy technique that induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum for a given compound.

For this compound, GC-MS is highly effective for assessing sample purity. The resulting mass spectrum provides detailed structural information based on its fragmentation pattern. The fragmentation is dictated by the stability of the resulting ions and neutral losses. A key fragmentation pathway for this molecule involves the tert-butyl group. Alpha-cleavage, the loss of a methyl radical (•CH₃), results in a highly stable tertiary carbocation. This fragment is often the most abundant peak (base peak) in the spectrum of tert-butyl substituted aromatic compounds.

Other significant fragmentation pathways include the loss of the entire tert-butyl group, the nitro group, and the methoxy group. The proposed fragmentation patterns are detailed in the table below.

Table 2: Proposed GC-MS (Electron Ionization) Fragmentation of this compound

m/z Proposed Fragment Ion Neutral Loss
209 [C₁₁H₁₅NO₃]⁺ (Molecular Ion)
194 [M - CH₃]⁺ •CH₃ (15 Da)
163 [M - NO₂]⁺ •NO₂ (46 Da)
152 [M - C₄H₉]⁺ •C₄H₉ (57 Da)
178 [M - OCH₃]⁺ •OCH₃ (31 Da)

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystal lattice. It provides exact bond lengths, bond angles, and details of intermolecular interactions that govern the packing of molecules.

While the specific crystal structure of this compound is not publicly available, analysis of closely related and sterically hindered analogues provides significant insight into its expected solid-state structure. Steric hindrance between adjacent bulky substituents on a benzene (B151609) ring often forces one or more groups out of the plane of the ring to minimize van der Waals repulsion.

A study of 3-nitro-4-alkylbenzamides, for example, demonstrated that a tert-butyl group ortho to a nitro group forces the nitro group to twist significantly out of the benzene ring plane, with a measured torsion angle of 65°. rsc.org Similarly, the crystal structure of 2,4-Diiodo-3-nitroanisole reveals that the two bulky iodine atoms and the methoxy group cause the nitro group to be oriented almost perpendicular to the aromatic ring, with a dihedral angle of 88.0°. nih.gov

Given these findings, it is highly probable that in the solid state, this compound would exhibit a non-planar conformation. The bulky tert-butyl group at position 4 and the methoxy group at position 2 would create significant steric strain with the nitro group at position 1, forcing the N-O bonds of the nitro group to twist to a large dihedral angle relative to the plane of the benzene ring.

Table 3: Crystallographic Data for Analogue Compound 2,4-Diiodo-3-nitroanisole nih.gov

Parameter Value
Formula C₇H₅I₂NO₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.264
b (Å) 8.756
c (Å) 13.549
β (°) 108.835
Volume (ų) 1040.2
Z 4

The molecular conformation and the network of intermolecular interactions are critical to understanding the physical properties of a crystalline material. For substituted nitrobenzenes, crystal packing is often governed by a combination of weak C-H···O hydrogen bonds and π–π stacking interactions. mdpi.com

In the case of this compound, the large steric profile of the tert-butyl group would likely inhibit efficient face-to-face π–π stacking between aromatic rings. While such interactions are observed in less hindered analogues like 2,4-Diiodo-3-nitroanisole, nih.gov the presence of the bulky alkyl group would likely disrupt the parallel arrangement required for strong stacking.

Consequently, weaker intermolecular forces would be expected to play a dominant role in the crystal lattice. These would primarily consist of a network of C-H···O hydrogen bonds, where the oxygen atoms of the polar nitro and methoxy groups act as hydrogen bond acceptors for hydrogen atoms on the aromatic rings and alkyl groups of neighboring molecules. These interactions, though individually weak, collectively stabilize the three-dimensional crystal structure. The pronounced twisting of the nitro group out of the aromatic plane would be the most significant conformational feature, directly influencing how the molecules pack together in the crystal. rsc.org

Elucidation of Byproduct Structures

In the synthesis of this compound through the nitration of 4-tert-butylanisole (B1294814), the formation of several byproducts can occur due to the reactive nature of the aromatic ring and the reaction conditions. The elucidation of these byproduct structures is critical for optimizing reaction selectivity and ensuring the purity of the desired product. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are instrumental in identifying and characterizing these minor components.

Research into the nitration of substituted aromatic compounds has revealed common side reactions, including polynitration and dealkylation. In the case of 4-tert-butylanisole, the primary byproducts arise from further nitration of the aromatic ring and, in some instances, the cleavage of the tert-butyl group.

One of the principal byproducts identified is 4-tert-butyl-2,6-dinitroanisole . This compound results from the introduction of a second nitro group onto the aromatic ring, ortho to the methoxy group. The steric hindrance imposed by the bulky tert-butyl group and the electron-donating methoxy group directs the second nitration primarily to the other ortho position.

Another significant byproduct that can be formed, often under more stringent reaction conditions, is 4-tert-butyl-2,6-dinitrophenol . The formation of this phenolic compound occurs through a dealkylation process, where the tert-butyl group is cleaved from the aromatic ring, followed by dinitration. The presence of a hydroxyl group in this byproduct significantly alters its chemical properties compared to the desired methoxy-substituted product.

The identification of these byproducts relies on a detailed analysis of their spectroscopic data.

Spectroscopic Data for 4-tert-butyl-2,6-dinitroanisole

The structure of 4-tert-butyl-2,6-dinitroanisole is confirmed by a combination of spectroscopic methods.

Spectroscopic Data4-tert-butyl-2,6-dinitroanisole
Molecular Formula C₁₁H₁₄N₂O₅
Molecular Weight 254.24 g/mol
¹H NMR Signals corresponding to the tert-butyl protons, methoxy protons, and aromatic protons are observed. The aromatic region typically shows two singlets, consistent with protons on a highly substituted ring.
¹³C NMR Resonances for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl and methoxy groups, and the aromatic carbons are present. The carbons bearing the nitro groups exhibit characteristic downfield shifts.
Mass Spectrometry The mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Infrared Spectroscopy Characteristic absorption bands for the nitro groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and C-O stretching of the ether are observed.

Spectroscopic Data for 4-tert-butyl-2,6-dinitrophenol

The elucidation of 4-tert-butyl-2,6-dinitrophenol is similarly achieved through comprehensive spectroscopic analysis.

Spectroscopic Data4-tert-butyl-2,6-dinitrophenol
Molecular Formula C₁₀H₁₂N₂O₅
Molecular Weight 240.21 g/mol
¹H NMR The spectrum displays signals for the tert-butyl protons, the phenolic hydroxyl proton (which can be exchangeable with D₂O), and the aromatic protons.
¹³C NMR The spectrum shows signals for the carbons of the tert-butyl group and the aromatic ring. The carbon attached to the hydroxyl group shows a characteristic chemical shift.
Mass Spectrometry The mass spectrum confirms the molecular weight with a prominent molecular ion peak.
Infrared Spectroscopy Strong absorption bands corresponding to the hydroxyl group (a broad band typically in the region of 3200-3600 cm⁻¹), and the symmetric and asymmetric stretching of the nitro groups are key features.

The careful analysis of the spectroscopic data from the reaction mixture allows for the unambiguous identification and structural confirmation of these and other minor byproducts. This detailed understanding of the byproduct profile is essential for the development of cleaner and more efficient synthetic routes to this compound.

Computational and Theoretical Investigations of 4 Tert Butyl 2 Methoxy 1 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model molecular systems with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net Studies on related substituted nitrobenzene (B124822) compounds utilize DFT methods, such as B3LYP, in conjunction with basis sets like 6-31+G(d,p), to perform geometry optimization. smf.mx This process determines the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

For a molecule like 4-tert-Butyl-2-methoxy-1-nitrobenzene, a DFT optimization would reveal how the bulky tert-butyl group and the electron-donating methoxy (B1213986) group influence the geometry of the benzene (B151609) ring and the orientation of the electron-withdrawing nitro group. The results indicate that substitutions can alter bond lengths and angles compared to unsubstituted nitrobenzene. smf.mx For instance, the steric hindrance from the tert-butyl group adjacent to the methoxy group and ortho to the nitro group would likely cause some distortion from a perfectly planar arrangement of the substituents relative to the ring.

Table 1: Representative Geometric Parameters Calculated by DFT for Substituted Benzenes Note: This table is illustrative, showing typical data obtained from DFT calculations on substituted aromatic compounds. Specific values for this compound would require a dedicated computational study.

ParameterTypical Calculated Value RangeDescription
C-N Bond Length1.45 - 1.49 ÅThe length of the bond connecting the nitro group to the benzene ring.
C-O Bond Length (methoxy)1.35 - 1.38 ÅThe length of the bond between the methoxy oxygen and the benzene ring.
C-C Bond Length (tert-butyl)1.53 - 1.56 ÅThe length of the bond connecting the tert-butyl group to the benzene ring.
O-N-O Bond Angle123° - 126°The angle within the nitro group.
C-C-N-O Dihedral Angle0° - 30°The twist of the nitro group relative to the plane of the benzene ring.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for detailed conformational analysis. semanticscholar.org High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be used to accurately determine the relative stabilities of different conformers. researchgate.net For this compound, the primary conformational flexibility arises from the rotation of the methoxy and tert-butyl groups.

Studies on structurally similar compounds, like p-(tert-butyl)methoxycalix semanticscholar.orgarenes, have employed ab initio methods at the RMP4 level of theory to investigate conformational characteristics. semanticscholar.org Such analyses for this compound would focus on the rotational barrier of the methoxy group, which is influenced by the adjacent bulky tert-butyl group. The calculations would identify the most stable conformation, which is typically the one that minimizes steric repulsion between the substituents. The tert-butyl group's rotation is also a factor, although it is generally considered to have a lower rotational barrier around its C-C bond.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgufla.br The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, the electronic nature is dictated by the interplay of its substituents. The methoxy group is an electron-donating group, which raises the energy of the HOMO, while the nitro group is a strong electron-withdrawing group, which lowers the energy of the LUMO. DFT calculations can precisely determine the energies of these orbitals and their distribution across the molecule. smf.mx The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical reactivity descriptor; a smaller gap generally implies higher reactivity. researchgate.net Other descriptors such as chemical potential, hardness, and electrophilicity can also be derived from FMO analysis to quantify the molecule's reactivity. smf.mx

Table 2: Illustrative Frontier Molecular Orbital Data and Reactivity Descriptors Note: This table illustrates the type of data generated from FMO analysis. Values are representative for a substituted nitrobenzene.

DescriptorDefinitionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelated to the ability to donate electrons (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelated to the ability to accept electrons (electrophilicity).
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability; smaller gap suggests higher reactivity.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system.
Global Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω) μ² / (2η)Quantifies the electrophilic character of a molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

While quantum calculations can find energy minima, MD simulations explore the conformational landscape of a molecule at a given temperature. For this compound, MD simulations would track the rotation around the C-O bond of the methoxy group and the C-C bond of the tert-butyl group. These simulations can reveal the preferred orientations of these groups and the energy barriers to their rotation, which are influenced by steric hindrance from adjacent groups. The bulky tert-butyl group would be expected to significantly restrict the rotation of the neighboring methoxy group, leading to a higher rotational energy barrier compared to a less substituted anisole (B1667542).

MD simulations are particularly powerful for studying how a solvent affects a molecule's properties and behavior. The interactions between the solute (this compound) and solvent molecules can be explicitly modeled. Studies on related compounds, such as 4-tert-Butyl-2,6-dinitro-3-methoxytoluene, have used MD simulations to analyze solute-solvent interactions and dissolution behavior. researchgate.net

For this compound, simulations in different solvents (e.g., polar like ethanol, nonpolar like toluene) would show how the solvent molecules arrange themselves around the solute. smf.mx This solvation can influence conformational preferences and impact reactivity by stabilizing or destabilizing transition states. Furthermore, properties like the molecule's dipole moment can change significantly depending on the polarity of the solvent, an effect that can be quantified using continuum solvent models like the Conductor-like Polarizable Continuum Model (CPCM) in conjunction with DFT calculations. smf.mx The bulkiness of the tert-butyl group can also influence how solvent molecules approach and interact with the reactive sites of the molecule. nih.gov

Quantitative Structure-Retention Relationship (QSRR) Modeling for Nitrobenzene Derivatives

Quantitative Structure-Retention Relationship (QSRR) is a computational modeling approach that seeks to establish a mathematical correlation between the chemical structure of molecules and their retention behavior in a chromatographic system. acs.orgisca.me This methodology is instrumental in predicting the retention times of compounds, thereby optimizing chromatographic method development and enhancing the understanding of separation mechanisms. acs.orgisca.me For nitrobenzene derivatives, including this compound, QSRR models can provide valuable insights into how substituents influence their interaction with the stationary and mobile phases.

Development and Validation of Molecular Descriptors

The foundation of a robust QSRR model lies in the selection and validation of appropriate molecular descriptors. These descriptors are numerical representations of a molecule's physicochemical properties, categorized based on their dimensionality (0D, 1D, 2D, 3D, and 4D). For nitrobenzene derivatives, a combination of descriptors is often employed to capture the nuances of their chemical structures.

Key Molecular Descriptors for Nitrobenzene Derivatives:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include the Kier & Hall molecular connectivity indices and the Balaban index.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume, surface area, and ovality.

Quantum-Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule. For nitroaromatics, descriptors such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, and partial charges on atoms are particularly relevant due to the electron-withdrawing nature of the nitro group. isca.me

Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP), molar refractivity (MR), and polarizability are crucial in describing the solute's hydrophobicity and its ability to undergo dispersion interactions.

The development of a QSRR model involves calculating a wide range of these descriptors for a set of structurally related compounds with known retention times. Statistical techniques such as multiple linear regression (MLR), principal component analysis (PCA), and partial least squares (PLS) are then used to identify the most significant descriptors that correlate with the chromatographic retention.

Validation of the selected descriptors is a critical step to ensure the model's robustness and predictive power. This is typically achieved through internal validation techniques like leave-one-out cross-validation (LOO-CV) and external validation using a separate test set of compounds that were not used in the model development.

Table 1: Examples of Molecular Descriptors Used in QSRR Studies of Aromatic Compounds

Descriptor CategorySpecific Descriptor ExampleInformation Encoded
Topological Kier & Hall Connectivity Index (¹χ)Molecular branching and size
Geometrical Molecular Surface Area (MSA)Molecular dimensions and potential for interaction
Quantum-Chemical Dipole Moment (µ)Polarity and electrostatic interactions
Physicochemical LogPHydrophobicity and partitioning behavior

This table presents a selection of descriptor types that are commonly employed in the development of QSRR models for aromatic compounds, including nitrobenzene derivatives.

Predictive Modeling of Chromatographic Behavior

Once a validated set of molecular descriptors is established, a predictive QSRR model can be constructed. The goal is to create a mathematical equation that can accurately predict the retention time or retention index of other nitrobenzene derivatives, including this compound, for which experimental data may not be available.

Various modeling techniques can be employed, ranging from simple linear models to more complex non-linear approaches:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the retention parameter and the selected molecular descriptors. While easy to interpret, it may not capture complex, non-linear relationships.

Partial Least Squares (PLS) Regression: PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them. It reduces the dimensionality of the descriptor space while maximizing the correlation with the retention data.

Artificial Neural Networks (ANN): ANNs are powerful non-linear modeling tools that can capture intricate relationships between molecular structure and retention. They are particularly effective for large and diverse datasets.

Support Vector Machines (SVM): SVM is another machine learning technique capable of handling both linear and non-linear relationships, often providing robust and accurate predictions.

A study on the gas chromatographic retention of nitroaromatic compounds on various stationary phases provides a basis for understanding how a QSRR model for this compound could be developed. nist.gov By analyzing the Kovats retention indices of a series of nitrobenzenes and nitrotoluenes, a QSRR model could be built. The structural features of this compound (the bulky tert-butyl group, the electron-donating methoxy group, and the electron-withdrawing nitro group) would be encoded by the molecular descriptors. The model would then predict its retention based on the established relationships from the training set of related compounds.

Table 2: Illustrative QSRR Data for a Hypothetical Set of Nitrobenzene Derivatives

CompoundExperimental Retention Index (RI)Predicted Retention Index (RI)Dominant Molecular Descriptor 1 (e.g., Molecular Weight)Dominant Molecular Descriptor 2 (e.g., Dipole Moment)
Nitrobenzene975972123.114.22
2-Nitrotoluene10581061137.143.89
4-Nitrotoluene10721070137.144.38
1,3-Dinitrobenzene12351238168.113.85
This compound Not AvailablePredicted209.25Calculated Value

This table is a hypothetical representation to illustrate how a QSRR model would function. The experimental retention indices for the known compounds would be used to train a model, which could then predict the retention index for this compound based on its calculated molecular descriptors.

The predictive accuracy of the QSRR model is paramount. A well-constructed model can significantly reduce the experimental effort required for method development by allowing for the in silico screening of chromatographic conditions and the prediction of retention times for novel or uncharacterized nitrobenzene derivatives.

Role As a Synthetic Intermediate and Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The presence of the nitro group makes 4-tert-Butyl-2-methoxy-1-nitrobenzene an ideal starting point for constructing nitrogen-bearing heterocyclic rings, which are core structures in many pharmaceutically active compounds.

Imidazopyridines are a critical class of aza-fused heterocycles widely used in medicinal chemistry. nih.gov While direct synthesis from this compound is not a standard route, its derivatives can serve as key precursors. A prominent method for synthesizing substituted imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with various reagents. researchgate.net

A scientifically plausible pathway to utilize a nitrobenzene (B124822) scaffold involves its conversion to a nitroalkene. For instance, an aldehyde derivative of the title compound could be condensed to form a substituted nitroalkene. This intermediate can then undergo an oxidative diamination reaction with a 2-aminopyridine. Research has demonstrated that this type of reaction, often catalyzed by iron, can proceed under mild, aerobic conditions to produce 2-nitro-3-arylimidazo[1,2-a]pyridines with high regioselectivity. organic-chemistry.org The nitro group on the newly formed imidazopyridine ring can subsequently be modified, offering a route to diverse, functionally rich molecules.

Phenazines are a significant class of nitrogen-containing heterocycles with diverse biological activities, including antibacterial and antitumor properties. researchgate.net Nitroaromatic compounds, and the nitroaniline intermediates derived from them, are central to several classic and modern methods for phenazine (B1670421) synthesis.

One of the most established methods is the Wohl-Aue reaction , which consists of the base-promoted condensation of a nitroarene with an aniline (B41778). nih.govresearchgate.net In this context, this compound could react with a substituted aniline. Alternatively, the nitro group of the title compound can be reduced to an amine, yielding 4-tert-butyl-2-methoxyaniline. This aniline can then be reacted with another nitroarene to build the phenazine skeleton. The reaction conditions are often harsh, but the method is effective for creating diverse phenazine structures. researchgate.netnih.gov Despite potentially low yields, this modular approach allows for the production of sufficient material for further synthetic steps. nih.govmorressier.com

More contemporary methods offer milder conditions and improved regioselectivity. For example, a Buchwald-Hartwig amination coupling between a nitroaniline and a bromo-nitrobenzene can form a bis(2-nitrophenyl)amine (B107571) intermediate. nih.gov This intermediate can then undergo a tandem catalytic reduction of the nitro groups followed by an oxidative cyclization to furnish the final phenazine product. nih.gov This strategy provides excellent control over the placement of substituents on the phenazine core.

Table 1: Comparison of Synthetic Routes to Phenazines from Nitroaromatic Precursors

Synthetic MethodPrecursorsKey IntermediateTypical ConditionsAdvantagesDisadvantagesCitations
Wohl-Aue Reaction Nitroarene + AnilineNitrosodiarylamineStrong base (e.g., KOH), high temperatureModular, uses simple precursorsHarsh conditions, low yields, side products nih.gov, researchgate.net, researchgate.net
Buchwald-Hartwig / Reductive Cyclization Nitroaniline + Bromo-nitroareneBis(2-nitrophenyl)aminePd or Cu catalyst, base; followed by reduction (e.g., H₂, Pd/C) and oxidationMilder conditions, high regioselectivityMulti-step, requires catalyst nih.gov

Building Block for Supramolecular Assemblies

Supramolecular chemistry involves the design of large, well-organized molecular structures from smaller components. The defined geometry and functional groups of this compound make it an attractive building block for creating such assemblies, particularly within calixarene (B151959) frameworks.

Calixarenes are macrocyclic compounds formed from phenol (B47542) units linked by methylene (B1212753) bridges. niscpr.res.in Their basket-like shape allows them to host smaller guest molecules, making them useful in sensor technology and molecular recognition. The p-tert-butyl group is a common feature of calixarene chemistry, as p-tert-butylphenol is a frequent starting monomer, lending stability and solubility to the final macrocycle.

A nitrobenzene moiety can be incorporated into a calixarene structure primarily through functionalization of the upper or lower rim of a pre-formed calixarene. This allows for the precise placement of the nitrobenzene unit, which can act as a chromophore for optical sensing or as a binding site for electron-deficient guests. niscpr.res.inmdpi.com

Calix nih.govarenes, which contain three phenolic units, are less common than their calix organic-chemistry.orgarene counterparts but represent a unique class of macrocycles with a more rigid, C₃-symmetric cavity. researchgate.netmdpi.comnih.gov The synthesis of functionalized calix nih.govarenes provides a scaffold for further chemical elaboration.

A plausible synthetic route to a calix nih.govarene derivative bearing a this compound moiety would involve the selective functionalization of the phenolic hydroxyl groups (the lower rim) of a parent calix nih.govarene. For example, a parent p-tert-butylcalix nih.govarene could be selectively deprotonated with a suitable base and then reacted with a molecule such as 2-methoxy-4-nitrobenzyl bromide. This Williamson ether synthesis would attach the nitrobenzene unit to the calixarene framework via a flexible ether linkage, creating a hybrid molecule with distinct host and guest-binding domains. Such derivatization strategies are fundamental in tuning the properties of calixarene-based receptors. researchgate.net

The incorporation of a nitrobenzene substituent has a profound impact on the conformational behavior of the calixarene macrocycle. Calixarenes are conformationally flexible, capable of adopting various shapes such as cone, partial cone, and alternate conformations. researchgate.net The introduction of bulky substituents or intramolecular interactions can lock the calixarene into a specific conformation.

When a nitrobenzene moiety is attached to the calixarene framework, several non-covalent interactions can influence the final structure. Quantum mechanical studies on calixarene-nitroaromatic complexes have shown that interactions such as hydrogen bonding between the nitro group's oxygen atoms and the calixarene's hydroxyl or urea (B33335) groups, as well as π-π stacking between the aromatic rings, are critical in stabilizing the complex. mdpi.com

Design of Functionalized Organic Frameworks

The tailored design of Metal-Organic Frameworks (MOFs) relies on the strategic selection of organic linking ligands to build porous, crystalline materials with specific properties. google.com These materials have applications in gas storage, catalysis, and chemical sensing. google.comresearchgate.net The functional groups attached to the organic linkers are crucial for dictating the framework's topology and chemical environment.

Nitro- and methoxy-functionalized benzene (B151609) derivatives are valuable as organic linkers. google.com For instance, the synthesis of homotopically functionalized 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (BTB) linkers can incorporate a variety of functional groups, including methoxy (B1213986) (-OMe) and nitro (-NO2) groups. google.com These groups are introduced via Suzuki-Miyaura cross-coupling reactions with appropriately substituted bromobenzoate analogs. google.com

While direct utilization of this compound as a primary linker in a prominent MOF is not extensively documented, its structure is emblematic of the type of functionalized molecule that can be adapted for this purpose. The presence of the nitro and methoxy groups allows for potential coordination with metal centers and modification of the pore environment, while the bulky tert-butyl group could influence the resulting framework's porosity and architecture.

Intermediate in the Preparation of Industrial and Research Chemicals

This compound serves as a key intermediate in the synthesis of more complex molecules for both industrial and research purposes. Its chemical structure, featuring a nitro group, a methoxy group, and a tert-butyl group on a benzene ring, allows for a variety of chemical transformations.

Precursor for Aniline Derivatives for Dye Synthesis

Nitroaromatic compounds are a major class of industrial chemicals historically used as precursors for the synthesis of products such as dyes. researchgate.net A common and critical step in this process is the reduction of the nitro group (-NO2) to an amino group (-NH2), which converts the nitroaromatic compound into an aniline derivative.

The reduction of this compound would yield 4-tert-butyl-2-methoxyaniline . This aniline derivative possesses the necessary functional group (the amine) to undergo diazotization and coupling reactions, which are fundamental processes in the creation of azo dyes. The methoxy and tert-butyl groups on the aromatic ring would act as modifiers, influencing the final color, solubility, and fastness properties of the dye.

Role in Medicinal Chemistry Synthesis as a Key Intermediate (excluding specific drug data)

Substituted nitroaromatics are important building blocks in medicinal chemistry. The specific substitution pattern of a benzene ring can be a key determinant of a molecule's biological activity. A close structural analog, 4-Fluoro-2-methoxy-1-nitrobenzene , is documented as a reagent in the synthetic preparation of imidazopyridines, a class of compounds investigated as inhibitors of the insulin-like growth factor-1 receptor. scbt.com

This application highlights the utility of the 2-methoxy-1-nitrobenzene scaffold in constructing molecules with potential therapeutic value. The conversion of the nitro group to an amine or its displacement via nucleophilic substitution provides a route to introduce further complexity and target specific biological pathways. scbt.com By analogy, this compound represents a key intermediate with potential for similar applications in the development of new chemical entities for research, where the tert-butyl group can modulate properties like lipophilicity and metabolic stability.

Synthesis of Herbicidal Precursors (e.g., Butralin)

Nitroaromatic compounds are foundational in the agrochemical industry, serving as precursors to various pesticides. researchgate.net For example, the herbicide Butralin is a dinitroaniline derivative. nih.gov Its chemical name is N-butan-2-yl-4-tert-butyl-2,6-dinitroaniline. nih.gov

The synthesis of Butralin typically involves the dinitration of a substituted benzene ring followed by amination. google.com A patented method, for instance, starts with the nitration of p-tert-butyl-chlorobenzene to form 2,6-dinitro-4-tert-butyl-1-chlorobenzene, which is then reacted with sec-butylamine. google.com

While this compound is not a direct precursor in the common synthesis of Butralin due to its single nitro group and methoxy substituent, its general structure as a substituted nitroaromatic aligns with the class of starting materials used for herbicidal compounds. The chemistry used to produce herbicides often involves the transformation of nitro groups and the manipulation of substitution patterns on the benzene ring to achieve the desired biological activity.

Compound Data

Table 1: Properties of this compound Note: Data for the exact compound is limited; properties are often estimated or based on close isomers or analogs.

Property Value
Chemical Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
IUPAC Name 4-(tert-butyl)-2-methoxy-1-nitrobenzene
Appearance (Expected) Pale yellow solid or oil
Boiling Point Not available
Melting Point Not available

| Solubility | Insoluble in water, soluble in organic solvents |

Table 2: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C₁₁H₁₅NO₃
1,3,5-tris(4-carboxyphenyl)benzene (H3BTB) C₂₇H₁₈O₆
4-tert-butyl-2-methoxyaniline C₁₁H₁₇NO
4-Fluoro-2-methoxy-1-nitrobenzene C₇H₆FNO₃
Imidazopyridines Varies
Butralin C₁₄H₂₁N₃O₄
p-tert-butyl-chlorobenzene C₁₀H₁₃Cl
2,6-dinitro-4-tert-butyl-1-chlorobenzene C₁₀H₁₁ClN₂O₄

Advanced Analytical Techniques in the Study of 4 Tert Butyl 2 Methoxy 1 Nitrobenzene and Its Transformation Products

Chromatographic Methodologies

Chromatography is a cornerstone for the separation and analysis of 4-tert-Butyl-2-methoxy-1-nitrobenzene and its derivatives. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the synthesis of and assessing the purity of this compound and its non-volatile transformation products. A common transformation is the reduction of the nitro group to form 4-tert-butyl-2-methoxyaniline. HPLC allows for real-time tracking of the disappearance of the starting material and the appearance of the product. acs.org

Reverse-phase HPLC is the most common modality for these compounds. nih.govsielc.com A typical method would employ a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com An acidic modifier, such as phosphoric or formic acid, is often added to the mobile phase to ensure good peak shape and reproducibility. For preparative separations to isolate impurities, these methods are readily scalable. sielc.com

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound and its Aniline (B41778) Derivative

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Column Temp. 35 °C
Injection Vol. 10 µL

This table is a representative example based on typical methods for similar compounds and is for illustrative purposes.

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile byproducts that may be formed during the synthesis or transformation of this compound. For instance, side reactions could potentially lead to the formation of more volatile compounds like tert-butanol (B103910) or other low molecular weight species.

The analysis of such volatile products often involves headspace sampling techniques, such as Solid-Phase Microextraction (SPME), followed by GC separation on a capillary column. oiv.int A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often employed. Detection is typically carried out using a Flame Ionization Detector (FID) for general-purpose analysis or a mass spectrometer for definitive identification.

Table 2: Representative GC Conditions for Volatile Product Analysis

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film
Injector Split/Splitless, 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min hold)
Carrier Gas Helium, 1 mL/min constant flow
Detector Flame Ionization Detector (FID), 300 °C
Sampling Headspace SPME

This table is a representative example based on general methods for volatile organic compounds and is for illustrative purposes.

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the analysis of complex mixtures containing this compound and its transformation products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of complex mixtures, such as reaction workups or environmental samples containing this compound and its derivatives. This method is particularly valuable for identifying and quantifying trace-level components. The initial separation by HPLC is followed by ionization of the analytes, typically using electrospray ionization (ESI), and subsequent analysis by tandem mass spectrometry.

The use of Multiple Reaction Monitoring (MRM) mode allows for the highly selective quantification of target analytes, such as the parent compound and its primary amine transformation product, even in the presence of a complex matrix. nih.gov This technique has been successfully applied to the analysis of a wide array of primary aromatic amines in various matrices. nih.gov

Table 3: Example LC-MS/MS Parameters for the Analysis of Transformation Products

ParameterCondition
LC System UPLC with a biphenyl (B1667301) column (100 mm x 2.1 mm, 5 µm)
Mobile Phase Gradient of water and methanol/acetonitrile with 0.1% formic acid
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Analyzer Triple Quadrupole
Acquisition Mode Multiple Reaction Monitoring (MRM)
Example Transition For 4-tert-butyl-2-methoxyaniline: Precursor Ion > Product Ion (Specific m/z values would be determined experimentally)

This table is a representative example based on methods for similar aromatic amines and is for illustrative purposes. nih.govd-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is instrumental in profiling the complete range of volatile byproducts that might arise during its synthesis or subsequent reactions. This could include unreacted starting materials, solvent residues, and products from side reactions or degradation.

Samples are typically introduced via direct injection of a dilute solution or after extraction. For trace analysis of volatile impurities, headspace or SPME sampling is employed. oiv.int The separated compounds are then ionized, commonly by electron ionization (EI), and the resulting mass spectra are used for identification by comparison to spectral libraries. Selective Ion Monitoring (SIM) can be used for enhanced sensitivity in quantifying specific target compounds. A method for the determination of the structurally similar 3-tert-butyl-4-hydroxy-anisole has utilized GC-MS with derivatization to improve volatility and chromatographic performance. nih.gov

Table 4: Illustrative GC-MS Parameters for Impurity Profiling

ParameterCondition
GC Column SE-52 fused silica (B1680970) capillary column
Injector Temp 260 °C
Oven Program 50 °C, then ramped to 300 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI), 70 eV
Mass Analyzer Quadrupole
Acquisition Mode Full Scan (for profiling) or Selected Ion Monitoring (for quantification)
Example Monitored Ion (m/z) For a derivatized tert-butyl-hydroxyanisole isomer, m/e 361 has been used. nih.gov

This table is a representative example based on published methods for similar compounds and is for illustrative purposes.

Environmental Chemical Fate and Transformation Mechanisms Chemical Perspective

Pathways of Degradation of Nitrobenzene (B124822) Derivatives in the Environment (Chemical Mechanisms)

The environmental degradation of nitrobenzene and its derivatives can proceed through several chemical pathways, primarily categorized as reductive and oxidative transformations. These transformations are often mediated by microbial activity or abiotic factors such as photochemical reactions and advanced oxidation processes (AOPs). nih.govnih.gov The specific pathway taken by a substituted nitrobenzene, such as 4-tert-Butyl-2-methoxy-1-nitrobenzene, is highly dependent on the nature and position of its substituents.

Reductive Pathways:

Under anaerobic conditions, the primary degradation route for nitroaromatic compounds is the reduction of the nitro group. nih.gov This process occurs sequentially, with the nitro group (-NO2) being reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). nih.gov This transformation is significant because the resulting aromatic amines are often more susceptible to further degradation and mineralization. However, these amine intermediates can also be more toxic and carcinogenic than the parent nitro compound. nih.gov

For this compound, the expected reductive pathway would lead to the formation of 4-tert-butyl-2-methoxyaniline. This reaction can be catalyzed by nitroreductase enzymes found in various anaerobic and facultative anaerobic bacteria. nih.govoup.com

Step 1: Nitrosobenzene (B162901) formation: this compound + 2e⁻ + 2H⁺ → 4-tert-Butyl-2-methoxy-1-nitrosobenzene + H₂O

Step 2: Hydroxylaminobenzene formation: 4-tert-Butyl-2-methoxy-1-nitrosobenzene + 2e⁻ + 2H⁺ → 4-tert-Butyl-2-methoxy-1-hydroxylaminobenzene

Step 3: Aniline (B41778) formation: 4-tert-Butyl-2-methoxy-1-hydroxylaminobenzene + 2e⁻ + 2H⁺ → 4-tert-Butyl-2-methoxyaniline + H₂O

Oxidative Pathways:

In aerobic environments, oxidative degradation pathways become more prominent. These are often initiated by monooxygenase or dioxygenase enzymes in microorganisms, or by highly reactive species like hydroxyl radicals (•OH) in AOPs. nih.govdtic.mil The electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to electrophilic attack, which is the initial step in many oxidative degradation processes. cswab.org However, the presence of electron-donating groups like methoxy (B1213986) (-OCH₃) and tert-butyl (-C(CH₃)₃) at the ortho and para positions can activate the ring, making it more amenable to oxidative attack. researchgate.netquora.com

For this compound, the methoxy group at the ortho position and the tert-butyl group at the para position to the nitro group will direct oxidative attack to specific carbons on the ring. The initial attack could involve hydroxylation of the aromatic ring, potentially leading to the elimination of the nitro group as nitrite (B80452) (NO₂⁻). nih.gov For instance, dioxygenase enzymes can introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a substituted catechol, which can then undergo ring cleavage. nih.gov

A plausible oxidative degradation initiation for this compound could be the formation of a hydroxylated intermediate, followed by further oxidation and ring cleavage. The bulky tert-butyl group might sterically hinder attack at adjacent positions, influencing the regioselectivity of the enzymatic or chemical oxidation.

Advanced Oxidation Processes (AOPs), such as ozonation (O₃), Fenton (Fe²⁺/H₂O₂), and UV/H₂O₂, generate highly reactive hydroxyl radicals that can non-selectively attack the aromatic ring. psu.edunih.gov The reaction of •OH with this compound would likely proceed via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the elimination of the nitro group or ring opening. dss.go.th

The table below summarizes the typical degradation intermediates for nitrobenzene, which can serve as a model for understanding the potential transformation products of its substituted derivatives.

Degradation Pathway Initial Reactant Key Intermediates Final Products (Mineralization)
Reductive NitrobenzeneNitrosobenzene, Phenylhydroxylamine, AnilineCarbon Dioxide, Water, Ammonia
Oxidative (Microbial) NitrobenzeneCatechol, 2-Hydroxymuconic semialdehydeCarbon Dioxide, Water, Nitrite
Advanced Oxidation NitrobenzeneNitrophenols, Hydroquinone, Benzoquinone, Carboxylic Acids (e.g., oxalic, formic)Carbon Dioxide, Water, Nitrate

Mechanisms of Resistance to Oxidative Destruction Techniques

The inherent stability of the aromatic ring and the electron-withdrawing nature of the nitro group confer significant resistance to oxidative destruction upon nitroaromatic compounds. nih.gov For this compound, this resistance is further modulated by its specific substitution pattern.

The primary mechanism of resistance stems from the deactivation of the benzene (B151609) ring by the nitro group. This deactivation reduces the electron density of the ring, making it less susceptible to attack by electrophilic oxidizing agents. cswab.org While the methoxy and tert-butyl groups are activating, their effect may not be sufficient to completely overcome the deactivating influence of the nitro group, especially towards milder oxidants.

Steric Hindrance:

A significant factor contributing to the recalcitrance of this compound is likely steric hindrance from the bulky tert-butyl group. This large alkyl group can physically block the approach of oxidizing agents, particularly to the carbon atoms adjacent to it. This steric shielding can reduce the rate of reactions that require direct interaction with the aromatic ring, thereby increasing the compound's persistence in the environment.

Formation of Recalcitrant Intermediates:

During oxidative degradation, nitroaromatic compounds can be transformed into other stable and often more toxic intermediates. For example, partial oxidation can lead to the formation of nitrophenols or other substituted aromatic compounds that are themselves resistant to further degradation. iwaponline.com The degradation of this compound could potentially form substituted phenolic or quinone-like structures that exhibit considerable stability.

Resistance to Advanced Oxidation Processes (AOPs):

The table below presents a qualitative comparison of factors influencing the resistance of nitroaromatic compounds to oxidative degradation.

Factor Influence on Resistance Relevance to this compound
Nitro Group Increases resistance by deactivating the aromatic ring.Primary contributor to the compound's inherent stability.
Methoxy Group Decreases resistance by activating the aromatic ring through resonance.May make the compound more susceptible to oxidative attack compared to unsubstituted nitrobenzene.
tert-Butyl Group Increases resistance through steric hindrance.The bulky nature of this group is expected to significantly contribute to the compound's persistence.
Formation of Intermediates Can lead to the formation of other recalcitrant compounds.Potential for the formation of stable phenolic or quinone-like intermediates.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of nitroaromatic compounds often involves the use of harsh reagents like mixed nitric and sulfuric acids, which generate significant amounts of acidic waste and pose environmental concerns. rsc.orgresearchgate.netbenthamdirect.comnih.gov Future research will undoubtedly focus on developing greener and more sustainable synthetic protocols for 4-tert-Butyl-2-methoxy-1-nitrobenzene.

Key areas of investigation will include:

Mechanochemistry: The use of ball milling and other mechanochemical techniques can facilitate nitration reactions with reduced or no solvent, leading to a significant improvement in green metrics. rsc.org Research could explore the solid-state nitration of 4-tert-butylanisole (B1294814) using a benign nitrating agent, potentially activated by a Lewis acid catalyst under mechanochemical conditions. rsc.org

Novel Nitrating Agents: The development and application of recyclable, organic nitrating reagents are a promising avenue. rsc.org These reagents, often based on scaffolds like saccharin, can be used under milder conditions and recycled after the reaction, minimizing waste. rsc.org

Photochemical Nitration: Utilizing UV radiation to carry out nitration in the presence of species like nitrite (B80452) ions offers a green chemical approach that can be explored. researchgate.net The influence of parameters such as pH and reactant concentrations on the selective nitration to form this compound would be a key focus. researchgate.net

Acid Recycling Systems: For existing mixed-acid systems, developing methods for the direct filtration of the product and the recycling of the acid mother liquor can significantly reduce waste and improve the economic feasibility of the synthesis. researchgate.netbenthamdirect.com

A comparative table of potential sustainable synthesis methods is presented below:

Synthesis MethodPotential AdvantagesKey Research Focus for this compound
Mechanochemistry Reduced solvent use, energy efficiency. rsc.orgOptimization of milling conditions, choice of benign nitrating agent.
Recyclable Nitrating Agents Milder reaction conditions, reagent recycling. rsc.orgSynthesis and testing of suitable recyclable reagents for substituted anisoles.
Photochemical Nitration Use of light as a clean reagent. researchgate.netWavelength optimization, study of reaction kinetics and selectivity.
Acid Recycling Reduced waste, lower cost. researchgate.netbenthamdirect.comDevelopment of efficient product separation and acid purification techniques.

Development of Catalytic Systems for Selective Transformations

The nitro group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group to form the corresponding aniline (B41778) derivative. wikipedia.org The development of highly selective and efficient catalytic systems for these transformations is a critical area of future research.

Emerging paradigms in this area include:

Selective Hydrogenation: While the reduction of nitroarenes to anilines is a well-established process, achieving high selectivity in the presence of other functional groups can be challenging. nih.govyoutube.com Research will focus on developing catalysts, such as supported metal nanoparticles (e.g., Pt, Au) or bimetallic systems (e.g., NiS2/Fe3S4), that can selectively reduce the nitro group of this compound without affecting the methoxy (B1213986) group or causing de-tert-butylation. researchgate.netrsc.org

Electrocatalytic Reduction: Electrocatalysis offers a sustainable alternative to traditional hydrogenation, using electricity to drive the reduction at room temperature and pressure. nih.govacs.org The use of redox mediators like polyoxometalates has shown high selectivity for the reduction of substituted nitrobenzenes and could be applied to this compound. nih.govacs.org

Photocatalytic Transformations: The use of semiconductor photocatalysts to drive the reduction of nitroaromatics is a growing field. eurekaselect.com Investigating the photocatalytic reduction of this compound could lead to novel, light-driven synthetic methodologies.

The following table summarizes potential catalytic systems for the selective reduction of this compound:

Catalytic SystemReductantKey AdvantagesResearch Focus
Supported Metal Nanoparticles H2 gas, HydrosilanesHigh activity, potential for selectivity tuning. researchgate.netacs.orgCatalyst design for chemoselectivity, optimization of reaction conditions.
Electrocatalysis with Mediators Electrons (from electricity)Mild conditions, high selectivity, avoids hazardous reductants. nih.govacs.orgMediator selection, electrode material development, understanding the role of substituents.
Photocatalysis Hole scavengersUse of light as a sustainable energy source. researchgate.neteurekaselect.comDevelopment of efficient photocatalysts, mechanistic studies of light-induced transformations.

Advanced Computational Modeling for Predicting Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. acs.orgresearchgate.netrsc.org For this compound, advanced computational modeling can provide valuable insights and guide experimental work.

Future research in this area will likely involve:

Reactivity Prediction: DFT calculations can be used to model the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to predict the molecule's reactivity towards electrophilic and nucleophilic attack. acs.orgscholarsresearchlibrary.comscholarsresearchlibrary.com This can help in designing reactions and predicting the regioselectivity of further substitutions on the aromatic ring.

Spectroscopic Property Prediction: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which can aid in the characterization of this compound and its reaction products. acs.org

Mechanism Elucidation: DFT can be employed to calculate the transition state energies for various reaction pathways, helping to elucidate complex reaction mechanisms, such as the stepwise reduction of the nitro group. acs.orgacs.orgresearchgate.net

Structure-Property Relationships: By systematically studying a series of related substituted nitrobenzenes computationally, quantitative structure-activity relationships (QSAR) can be developed to predict properties like toxicity or material performance. scholarsresearchlibrary.comscholarsresearchlibrary.com

Integration into Advanced Materials Science as a Functional Moiety

The unique combination of bulky, electron-donating, and electron-withdrawing groups suggests that this compound or its derivatives could serve as valuable building blocks in materials science. youtube.com

Potential applications to be explored include:

Polymer Synthesis: The amino derivative of this compound can be used as a monomer in polycondensation reactions to create novel polymers. acs.orgyoutube.com The presence of the bulky tert-butyl group could influence the polymer's solubility, thermal stability, and chain packing. The synthesis of wholly ordered polymers from unsymmetrical diamine monomers is an area of active research. acs.org

Fluorescent Sensors: Nitroaromatic compounds are known to quench the fluorescence of certain materials, a principle used in the detection of explosives. nih.gov Polymers incorporating a moiety derived from this compound could be designed as fluorescent sensors for various analytes. nih.gov

Graphene-Based Materials: The adsorption of nitroaromatic compounds onto graphene and its derivatives has been studied for applications in sensing and remediation. acs.org Research could investigate the specific interactions between this compound and graphene-based materials, potentially leading to the development of selective sensors or adsorbents.

Mechanistic Studies of Complex Reaction Networks Involving this compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing more efficient chemical processes.

Future mechanistic studies will likely focus on:

Reductive Functionalization: The reduction of the nitro group can proceed through a complex network of intermediates, including nitroso, hydroxylamine (B1172632), azoxy, and azo compounds. researchgate.netacs.orgresearchgate.netnumberanalytics.comnih.gov Detailed mechanistic studies, combining in situ spectroscopic monitoring (e.g., NMR) with computational modeling, can unravel the precise reaction pathways for this compound under various catalytic conditions. acs.orgcardiff.ac.uk The influence of the tert-butyl and methoxy groups on the stability and reactivity of these intermediates will be a key point of investigation.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, and the directing effects of the methoxy and tert-butyl groups will influence the position of attack. numberanalytics.comnih.gov Mechanistic studies can clarify the kinetics and thermodynamics of such reactions.

Decomposition Pathways: Understanding the unimolecular decomposition of this compound, particularly the C-NO2 bond dissociation energy, is important for assessing its thermal stability. acs.orgresearchgate.net Theoretical studies can probe how the substituents affect the decomposition mechanism compared to unsubstituted nitrobenzene (B124822). acs.orgresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.